An In-Depth Technical Guide to 2-Methoxy-3-methylphenylboronic Acid
An In-Depth Technical Guide to 2-Methoxy-3-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 909187-39-9
This technical guide provides a comprehensive overview of 2-Methoxy-3-methylphenylboronic acid, a valuable reagent in organic synthesis, particularly for researchers and professionals in the field of drug development and medicinal chemistry. This document details its chemical properties, synthesis, and key applications, with a focus on its role in the formation of carbon-carbon bonds.
Core Data Presentation
A summary of the key quantitative and safety information for 2-Methoxy-3-methylphenylboronic acid is provided below.
| Property | Value | Reference |
| CAS Number | 909187-39-9 | [1][2][3][4] |
| Molecular Formula | C₈H₁₁BO₃ | [1][3][4] |
| Molecular Weight | 165.98 g/mol | [3][4] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥98% | [1][3] |
| Storage Temperature | Room temperature, under inert atmosphere | [1] |
| Signal Word | Warning | |
| Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled) |
Spectroscopic Data Overview
While specific spectra for 2-Methoxy-3-methylphenylboronic acid are not widely published, the expected characteristic spectroscopic features can be inferred from the analysis of similar compounds.
| Spectroscopy | Characteristic Peaks/Signals |
| ¹H NMR | - Aromatic protons (Ar-H) in the region of δ 6.5-8.0 ppm. - Methoxy protons (-OCH₃) as a singlet around δ 3.7-4.0 ppm.[1][5] - Methyl protons (-CH₃) as a singlet around δ 2.2-2.5 ppm.[1] - Boronic acid protons (-B(OH)₂) as a broad singlet. |
| ¹³C NMR | - Aromatic carbons in the region of δ 110-160 ppm.[1] - Methoxy carbon (-OCH₃) around δ 55-60 ppm.[1][5] - Methyl carbon (-CH₃) around δ 15-25 ppm.[1] |
| FT-IR | - O-H stretching of the boronic acid group as a broad band around 3200-3600 cm⁻¹. - C-H stretching (aromatic and aliphatic) between 2850-3100 cm⁻¹.[6] - C=C stretching (aromatic) in the 1400-1600 cm⁻¹ region.[6] - B-O stretching around 1300-1400 cm⁻¹. |
Experimental Protocols
Synthesis of Arylboronic Acids (General Protocol)
A common method for the synthesis of arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate followed by acidic hydrolysis.
Workflow for the Synthesis of an Arylboronic Acid
Caption: General workflow for the synthesis of arylboronic acids.
Methodology:
-
Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are added to anhydrous tetrahydrofuran (THF). A solution of the corresponding aryl bromide (in this case, 1-bromo-2-methoxy-3-methylbenzene) in anhydrous THF is added dropwise. The reaction mixture is typically stirred and may require gentle heating to initiate the reaction. The formation of the Grignard reagent is usually complete within 1-2 hours.
-
Borylation: The freshly prepared Grignard reagent is then added slowly to a solution of a trialkyl borate, such as trimethyl borate, in an anhydrous ether solvent at a low temperature (typically -78 °C). This reaction forms a boronate ester intermediate.
-
Hydrolysis and Work-up: The reaction mixture is allowed to warm to room temperature and then quenched by the slow addition of an aqueous acid (e.g., 1 M HCl). The resulting mixture is stirred for a period to ensure complete hydrolysis of the boronate ester to the boronic acid. The product is then extracted into an organic solvent like diethyl ether. The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude arylboronic acid.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system or by column chromatography.
Application in Suzuki-Miyaura Cross-Coupling (Representative Protocol)
2-Methoxy-3-methylphenylboronic acid is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[7]
Workflow for a Suzuki-Miyaura Cross-Coupling Reaction
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Methodology:
-
Reaction Setup: In a reaction vessel, the aryl halide (1.0 equivalent), 2-Methoxy-3-methylphenylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents) are combined.[8] A suitable solvent system, often a mixture of an organic solvent and water (e.g., dioxane/water or toluene/ethanol/water), is added. The mixture is then thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C under an inert atmosphere and stirred until the starting materials are consumed, as monitored by techniques such as TLC or LC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over an anhydrous salt, and concentrated under reduced pressure.
-
Purification: The crude product is then purified, most commonly by flash column chromatography on silica gel, to yield the desired biaryl product.
Applications in Drug Discovery and Medicinal Chemistry
Boronic acids are crucial building blocks in the synthesis of a wide range of biologically active compounds.[7] 2-Methoxy-3-methylphenylboronic acid, with its specific substitution pattern, can be utilized to introduce this moiety into potential drug candidates. The methoxy and methyl groups can influence the molecule's conformation, lipophilicity, and metabolic stability, and can also form key interactions with biological targets.[8] This reagent is particularly valuable in the synthesis of kinase inhibitors and other targeted therapies where the biaryl scaffold is a common feature.[9] For example, it is used as a reactant in the synthesis of heterocyclic compounds that act as CGRP receptor antagonists.[2]
References
- 1. cris.unibo.it [cris.unibo.it]
- 2. 2-METHOXY-3-METHYLPHENYLBORONIC ACID | 909187-39-9 [chemicalbook.com]
- 3. cyclicpharma.com [cyclicpharma.com]
- 4. ASAM 2-METOKSI-3-METILPENILBORONAT CAS#: 909187-39-9 • ChemWhat | Basis Data Bahan Kimia & Biologi [chemwhat.id]
- 5. acdlabs.com [acdlabs.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. nbinno.com [nbinno.com]
